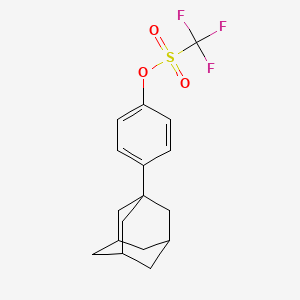

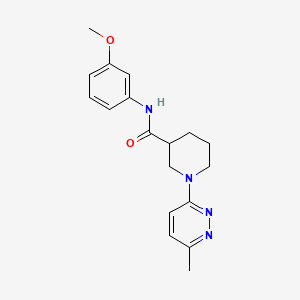

Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the accessed resources. Thiazole compounds, in general, can undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the accessed resources. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Chemical Reactions

Environmentally Benign Oxidation System

A TEMPO-catalyzed alcohol oxidation system was developed using an environmentally friendly organic solvent, ethyl acetate, showcasing a method that could potentially be applied to similar compounds for efficient oxidation of alcohols to carbonyl compounds with high yields. This system tolerates various heteroaromatic rings and C=C bonds under mild conditions, demonstrating a versatile approach for modifying compounds with complex structures like Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate (Li & Zhang, 2009).

One-Pot Synthesis Approach

Efficient one-pot synthesis methods have been developed for related compounds, indicating that similar strategies could be employed for the synthesis of this compound. These methods involve reactions under reflux conditions, which could be adapted for the synthesis or modification of the compound , highlighting the potential for streamlined synthetic routes (Reddy & Krupadanam, 2010).

Biological Activities and Applications

Glucosidase Inhibition Studies

Molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown significant biological activities. These compounds, including structures related to this compound, exhibited high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases like diabetes, where glucosidase inhibitors play a crucial role (Babar et al., 2017).

Antimicrobial Activities

Research on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to this compound, has demonstrated significant antimicrobial activities. These studies provide a foundation for further investigation into the antimicrobial potential of this compound, suggesting its potential use in developing new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Target of action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many bioactive compounds work by binding to their target proteins and modulating their activity .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple pathways .

Future Directions

properties

IUPAC Name |

ethyl 2-[2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c1-2-25-14(22)6-11-9-27-17(20-11)21-15(23)10-5-13(18)16(19-7-10)26-12-3-4-24-8-12/h5,7,9,12H,2-4,6,8H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKWXAFEAPEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)

![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)